molecular formula C20H19N3O2 B12526648 Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-64-9

Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-

Cat. No.: B12526648
CAS No.: 821784-64-9
M. Wt: 333.4 g/mol
InChI Key: SRUCABUHBPRCRI-UHFFFAOYSA-N
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Description

Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-, the synthesis can be achieved through a multi-step process:

Industrial Production Methods

Industrial production of benzamide derivatives often employs scalable and efficient methods. One such method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth as catalysts. This approach offers advantages such as high yield, low reaction times, and eco-friendly processes .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, nucleophiles

Major Products

    Oxidation: Oxidized benzamide derivatives

    Reduction: Amines

    Substitution: Substituted benzamide derivatives

Scientific Research Applications

Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.

    Agriculture: Benzamide derivatives are explored for their potential as agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group and the pyridine ring enhances its potential for diverse applications in medicinal chemistry and other scientific fields.

Properties

CAS No.

821784-64-9

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

3-[5-[(4-methoxyphenyl)methylamino]pyridin-3-yl]benzamide

InChI

InChI=1S/C20H19N3O2/c1-25-19-7-5-14(6-8-19)11-23-18-10-17(12-22-13-18)15-3-2-4-16(9-15)20(21)24/h2-10,12-13,23H,11H2,1H3,(H2,21,24)

InChI Key

SRUCABUHBPRCRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N

Origin of Product

United States

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